molecular formula C27H24N4O B11228638 N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228638
M. Wt: 420.5 g/mol
InChI Key: LWDFBZOLAPHCBK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes methoxy, methyl, and phenyl groups attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the methoxy, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and organometallic reagents in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • N-(2-methoxy-5-methylphenyl)succinimide

Uniqueness

N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, methyl, and phenyl groups attached to a pyrrolopyrimidine core sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4O/c1-18-9-12-21(13-10-18)31-16-22(20-7-5-4-6-8-20)25-26(28-17-29-27(25)31)30-23-15-19(2)11-14-24(23)32-3/h4-17H,1-3H3,(H,28,29,30)

InChI Key

LWDFBZOLAPHCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=C(C=CC(=C4)C)OC)C5=CC=CC=C5

Origin of Product

United States

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